molecular formula C13H17N3O4S B5173991 4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE

4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE

Cat. No.: B5173991
M. Wt: 311.36 g/mol
InChI Key: WXQNWHWJDFWRDQ-UHFFFAOYSA-N
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Description

4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide group linked to a pyrrole derivative, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrole derivative. The key steps include:

    Formation of the Pyrrole Derivative: This involves the reaction of a suitable amine with a diketone under acidic conditions to form the pyrrole ring.

    Attachment of the Benzenesulfonamide Group: The pyrrole derivative is then reacted with a benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4- (2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)Benzene sulfonamide
  • 4- (2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

Uniqueness

4-{2-[(1-METHYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of a pyrrole derivative and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[(1-methyl-2,5-dioxopyrrolidin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-16-12(17)8-11(13(16)18)15-7-6-9-2-4-10(5-3-9)21(14,19)20/h2-5,11,15H,6-8H2,1H3,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQNWHWJDFWRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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